(1R)-1-[4-(morpholin-4-ylsulfonyl)phenyl]ethanamine (1R)-1-[4-(morpholin-4-ylsulfonyl)phenyl]ethanamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17639018
InChI: InChI=1S/C12H18N2O3S/c1-10(13)11-2-4-12(5-3-11)18(15,16)14-6-8-17-9-7-14/h2-5,10H,6-9,13H2,1H3/t10-/m1/s1
SMILES:
Molecular Formula: C12H18N2O3S
Molecular Weight: 270.35 g/mol

(1R)-1-[4-(morpholin-4-ylsulfonyl)phenyl]ethanamine

CAS No.:

Cat. No.: VC17639018

Molecular Formula: C12H18N2O3S

Molecular Weight: 270.35 g/mol

* For research use only. Not for human or veterinary use.

(1R)-1-[4-(morpholin-4-ylsulfonyl)phenyl]ethanamine -

Specification

Molecular Formula C12H18N2O3S
Molecular Weight 270.35 g/mol
IUPAC Name (1R)-1-(4-morpholin-4-ylsulfonylphenyl)ethanamine
Standard InChI InChI=1S/C12H18N2O3S/c1-10(13)11-2-4-12(5-3-11)18(15,16)14-6-8-17-9-7-14/h2-5,10H,6-9,13H2,1H3/t10-/m1/s1
Standard InChI Key BTHINPVZOYUHBK-SNVBAGLBSA-N
Isomeric SMILES C[C@H](C1=CC=C(C=C1)S(=O)(=O)N2CCOCC2)N
Canonical SMILES CC(C1=CC=C(C=C1)S(=O)(=O)N2CCOCC2)N

Introduction

Chemical Structure and Stereochemistry

Stereochemical Significance

The (R)-configuration is critical for biological interactions, as enantiomers often exhibit divergent pharmacological profiles. For instance, the (S)-enantiomer (PubChem CID: 25324331) shares identical functional groups but differs in spatial arrangement, potentially altering target binding .

Structural Representation

  • SMILES: C[C@@H](C1=CC=C(C=C1)S(=O)(=O)N2CCOCC2)N\text{C}[C@@H](\text{C}_1=\text{CC}=\text{C}(\text{C}=\text{C}_1)\text{S}(=\text{O})(=\text{O})\text{N}_2\text{CCOCC}_2)\text{N}

  • InChIKey: BTHINPVZOYUHBK-JTQLQIEISA-N

Physicochemical Properties

Computed Properties

Key physicochemical parameters, derived from PubChem’s computational tools, include:

PropertyValueRelevance
Molecular Weight270.35 g/molDetermines pharmacokinetics
XLogP30Indicates moderate hydrophilicity
Hydrogen Bond Donors1Influences solubility and binding
Hydrogen Bond Acceptors5Impacts intermolecular interactions
Topological Polar Surface Area81 ŲPredicts membrane permeability
Rotatable Bond Count3Affects conformational flexibility

These properties suggest moderate solubility in aqueous environments, making the compound suitable for drug formulation .

Synthesis and Industrial Production

Synthetic Pathways

While detailed protocols are proprietary, general approaches involve:

  • Sulfonation: Introducing the sulfonyl group to 4-substituted phenyl precursors.

  • Morpholine Coupling: Reacting the sulfonated intermediate with morpholine.

  • Reductive Amination: Adding the ethanamine group via catalytic hydrogenation .

Industrial-scale production may employ continuous flow reactors to enhance yield and purity .

Biological Activity and Mechanism

Protein Interactions

In silico docking studies suggest strong affinity for proteins with hydrophobic pockets, mediated by the phenyl and morpholine groups. The sulfonyl group may form hydrogen bonds with catalytic residues .

Cellular Permeability

The morpholine ring’s oxygen atoms enhance solubility, promoting traversal through lipid bilayers. This property is advantageous for central nervous system-targeted therapies .

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